Rían W Manville,
Geoffrey W Abbott
PMID: 34318654
DOI:
10.33594/000000397
Abstract
The Amyloid Precursor Protein (APP) is involved in the regulation of multiple cellular functions via protein-protein interactions and has been most studied with respect to Alzheimer's disease (AD). Abnormal processing of the single transmembrane-spanning C99 fragment of APP contributes to the formation of amyloid plaques, which are causally related to AD. Pathological C99 accumulation is thought to associate with early cognitive defects in AD. Here, unexpectedly, sequence analysis revealed that C99 exhibits 24% sequence identity with the KCNE1 voltage-gated potassium (Kv) channel β subunit, comparable to the identity between KCNE1 and KCNE2-5 (21-30%). This suggested the possibility of C99 regulating Kv channels.
We quantified the effects of C99 on Kv channel function, using electrophysiological analysis of subunits expressed in Xenopus laevis oocytes, biochemical and immunofluorescence techniques.
C99 isoform-selectively inhibited (by 30-80%) activity of a range of Kv channels. Among the KCNQ (Kv7) family, C99 isoform-selectively inhibited, shifted the voltage dependence and/or slowed activation of KCNQ2, KCNQ3, KCNQ2/3 and KCNQ5, with no effects on KCNQ1, KCNQ1-KCNE1 or KCNQ4. C99/APP co-localized with KCNQ2 and KCNQ3 in adult rat sciatic nerve nodes of Ranvier. Both C99 and full-length APP co-immunoprecipitated with KCNQ2 in vitro, yet unlike C99, APP only weakly affected KCNQ2/3 activity. Finally, C99 altered the effects on KCNQ2/3 function of inhibitors tetraethylammounium and XE991, but not openers retigabine and ICA27243.
Our findings raise the possibility of C99 accumulation early in AD altering cellular excitability by modulating Kv channel activity.
Didem Yilmaz-Oral,
Alev Onder,
Serap Gur,
Ángel A Carbonell-Barrachina,
Ecem Kaya-Sezginer,
Cetin Volkan Oztekin,
Murat Zor
PMID: 32352181
DOI:
10.1111/and.13606
Abstract
Diabetic men are at a higher risk of erectile dysfunction (ED). A tropical plant, clove (Syn. Eugenia caryophyllata, Caryophyllus aromaticus L., Syzygium aromaticum (L.) Merr. & L.M. Perry) from the Myrtaceae family has displayed aphrodisiac activity. The present research aimed to investigate the impacts of clove essential oil (CEO) and the ingredient of CEO, eugenol (E) on ED in diabetic rats. We divided Sprague-Dawley rats into control and diabetic groups. Erectile function was evaluated before and after CEO and E intracavernosal injection. CEO- and E-induced relaxation responses were investigated in isolated corpus cavernosum (CC) using various inhibitors. The intracavernous administration of CEO and E restored erectile responses in diabetic rats. CEO and E induced remarkable relaxation in all groups. CEO- and E-induced relaxation responses were partially inhibited after pre-contraction with KCl. Tetraethylammonium and glibenclamide inhibited the relaxation response to CEO. Glibenclamide inhibited maximum relaxation to E. The inhibitors of nitric oxide synthase (NOS), soluble guanylyl cyclase and nifedipine did not change CEO- and E-induced relaxation responses. The current results suggest that CEO and the major compound of the essential oil, E improved diabetes-induced ED in rats, and CEO caused CC relaxation via K
channels independently NO signalling pathway.
Kiran George,
Nisha Susan Thomas,
Raman Malathi
PMID: 32193973
DOI:
10.1080/15376516.2020.1745343
Abstract
The stilbene derivative, 4,4'-diisothiocyanatostilbene-2,2'-disulphonic acid (DIDS), an anion channel blocker is used in the present study to evaluate its modulatory effect on voltage-gated K
current (I
) in human prostate cancer cell lines (LNCaP and PC-3). Voltage-gated K
(K
) channels in the plasma membrane are critically involved in the proliferation of tumor cells. Therefore, K
channels are considered as a novel potential target for cancer treatment. The results of the present study show that the external perfusion of DIDS activates I
in a concentration-dependent manner, although the known K
channel blocker TEA failed to block the DIDS activated I
in PC-3 cells. Whereas, in LNCaP cells, the higher concentration of DIDS blocked I
, though this effect was not completely recovered after washout. The difference in function of DIDS might be due to the expression of different Kv channel isoforms in LNCaP and PC-3 cells. Further, the anticancer studies show that treatment of DIDS significantly induced G2/M phase cell cycle arrest and induced moderate and low level of cell death in LNCaP and PC-3 cells respectively. This finding reveals that DIDS modulates I
and exerts cell cycle arrest and cell death in LNCaP and PC-3 cells.
Erkan Aksoz,
Yildirim Sara,
Rustu Onur
PMID: 32215948
DOI:
10.1002/syn.22155
Abstract
Epileptogenesis is a dynamical process that involves synaptic plasticity changes such as synaptic reorganization of excitatory and inhibitory systems and axonal sprouting in the hippocampus, which is one of the most studied epileptogenic regions in the brain. However, the early events that trigger these changes are not understood well. We investigated short-term and long-term synaptic plasticity parameters and T-type Ca
channel activity changes in the early phase of a rat kindling model. Chronic pentylenetetrazole (PTZ) application was used in order to induce the kindling process in rats. The recordings were obtained from hippocampal slices in the CA1 region at 25th day of PTZ application. Tetraethylammonium was used in order to induce long-term potentiation and T-type Ca
channel activity was assessed in the presence of mibefradil. We found that tetraethylammonium-induced long-term potentiation was not prevented by mibefradil in the kindling group in contrast to control group. We also found an increase in paired-pulse ratios in the PTZ-applied group. Our findings indicate an increase in the "T-type Ca
channel component of LTP" in the kindling group, which may be an early mechanism in epileptogenesis.
Youngin Kwon,
Chae Eun Haam,
Seonhee Byeon,
Soo Jung Choi,
Dong-Hoon Shin,
Soo-Kyoung Choi,
Young-Ho Lee
PMID: 32664327
DOI:
10.3390/molecules25143160
Abstract
is a well-known medicinal mushroom that is widely used in Asian countries. In several experimental models,
extracts were reported to have various biological effects, including anti-inflammatory, anti-cancer, hepatoprotective, anti-diabetic, neuroprotective, and anti-angiogenic activity. In the present study, several bioactive compounds, including palmitic acid ethyl ester and linoleic acid, were identified in
. The intermediate-conductance calcium-activated potassium channel (IK
) plays an important role in the regulation of the vascular smooth muscle cells' (VSMCs) contraction and relaxation. The activation of the IK
channel causes the hyperpolarization and relaxation of VSMCs. To examine whether
extract causes vasodilation in the mesenteric arteries of rats, we measured the isometric tension using a wire myograph. After the arteries were pre-contracted with U46619 (a thromboxane analogue, 1 µM),
extract was administered. The
extract induced vasodilation in a dose-dependent manner, which was independent of the endothelium. To further investigate the mechanism, we used the non-selective K
channel blocker tetraethylammonium (TEA). TEA significantly abolished
extract-induced vasodilation. Thus, we tested three different types of K
channel blockers: iberiotoxin (BK
channel blocker), apamin (SK
channel blocker), and charybdotoxin (IK
channel blocker). Charybdotoxin significantly inhibited
extract-induced relaxation, while there was no effect from apamin and iberiotoxin. Membrane potential was measured using the voltage-sensitive dye bis-(1,3-dibutylbarbituric acid)-trimethine oxonol (DiBAC
(3)) in the primary isolated vascular smooth muscle cells (VSMCs). We found that the
extract induced hyperpolarization of VSMCs, which is associated with a reduced phosphorylation level of 20 KDa myosin light chain (MLC
).
Paula Rivas-Ramírez,
Antonio Reboreda,
Lola Rueda-Ruzafa,
Salvador Herrera-Pérez,
Jose Antonio Lamas
PMID: 32806753
DOI:
10.3390/ijms21165796
Abstract
The ionic mechanisms controlling the resting membrane potential (RMP) in superior cervical ganglion (SCG) neurons have been widely studied and the M-current (I
, KCNQ) is one of the key players. Recently, with the discovery of the presence of functional TREK-2 (TWIK-related K
channel 2) channels in SCG neurons, another potential main contributor for setting the value of the resting membrane potential has appeared. In the present work, we quantified the contribution of TREK-2 channels to the resting membrane potential at physiological temperature and studied its role in excitability using patch-clamp techniques. In the process we have discovered that TREK-2 channels are sensitive to the classic M-current blockers linopirdine and XE991 (IC
= 0.310 ± 0.06 µM and 0.044 ± 0.013 µM, respectively). An increase from room temperature (23 °C) to physiological temperature (37 °C) enhanced both I
and TREK-2 currents. Likewise, inhibition of I
by tetraethylammonium (TEA) and TREK-2 current by XE991 depolarized the RMP at room and physiological temperatures. Temperature rise also enhanced adaptation in SCG neurons which was reduced due to TREK-2 and I
inhibition by XE991 application. In summary, TREK-2 and M currents contribute to the resting membrane potential and excitability at room and physiological temperature in the primary culture of mouse SCG neurons.
Antonella Amato,
Simona Terzo,
Laura Lentini,
Pierenrico Marchesa,
Flavia Mulè
PMID: 32751347
DOI:
10.3390/ijms21155403
Abstract
The transient receptor potential-melastatin 8 (TRPM8) is a non-selective Ca
-permeable channel, activated by cold, membrane depolarization, and different cooling compounds. TRPM8 expression has been found in gut mucosal, submucosal, and muscular nerve endings. Although TRPM8 plays a role in pathological conditions, being involved in visceral pain and inflammation, the physiological functions in the digestive system remain unclear as yet. The aims of the present study were: (i) to verify the TRPM8 expression in human distal colon; (ii) to examine the effects of TRPM8 activation on colonic contractility; (iii) to characterize the mechanism of action. Reverse transcriptase-polymerase chain reaction (RT-PCR) and western blotting were used to analyze TRPM8 expression. The responses of human colon circular strips to different TRPM8 agonists [1-[Dialkyl-phosphinoyl]-alkane (DAPA) 2-5, 1-[Diisopropyl-phosphinoyl]-alkane (DIPA) 1-7, DIPA 1-8, DIPA 1-9, DIPA 1-10, and DIPA 1-12) were recorded using a vertical organ bath. The biomolecular analysis revealed gene and protein expression of TRPM8 in both mucosal and smooth muscle layers. All the agonists tested, except-DIPA 1-12, produced a concentration-dependent decrease in spontaneous contraction amplitude. The effect was significantly antagonized by 5-benzyloxytryptamine, a TRPM8 antagonist. The DIPA 1-8 agonist resulted in the most efficacious and potent activation among the tested molecules. The DIPA 1-8 effects were not affected by tetrodotoxin, a neural blocker, but they were significantly reduced by tetraethylammonium chloride, a non-selective blocker of K
channels. Moreover, iberiotoxin, a blocker of the large-conductance Ca
-dependent K
-channels, but not apamin, a blocker of small-conductance Ca
-dependent K
channels, significantly reduced the inhibitory DIPA 1-8 actions. The results of the present study demonstrated that TRPM8 receptors are also expressed in human distal colon in healthy conditions and that ligand-dependent TRPM8 activation is able to reduce the colonic spontaneous motility, probably by the opening of the large-conductance Ca
-dependent K
-channels.
Gerardo Malagon,
Takafumi Miki,
Van Tran,
Laura C Gomez,
Alain Marty
PMID: 32228859
DOI:
10.7554/eLife.52137
Abstract
Central mammalian synapses release synaptic vesicles in dedicated structures called docking/release sites. It has been assumed that when voltage-dependent calcium entry is sufficiently large, synaptic output attains a maximum value of one synaptic vesicle per action potential and per site. Here we use deconvolution to count synaptic vesicle output at single sites (mean site number per synapse: 3.6). When increasing calcium entry with tetraethylammonium in 1.5 mM external calcium concentration, we find that synaptic output saturates at 0.22 vesicle per site, not at 1 vesicle per site. Fitting the results with current models of calcium-dependent exocytosis indicates that the 0.22 vesicle limit reflects the probability of docking sites to be occupied by synaptic vesicles at rest, as only docked vesicles can be released. With 3 mM external calcium, the maximum output per site increases to 0.47, indicating an increase in docking site occupancy as a function of external calcium concentration.
Tengshuo Luo,
Zewei Chen,
Fengyun Wang,
Shanshan Yin,
Pan Liu,
Jun Zhang,
Zhonghua Yang
PMID: 32079290
DOI:
10.3390/molecules25040885
Abstract
is a plant with a native range in China used in herbal medicine for treating angina pectoris. In this study, we investigated the vasodilatory effects of isodillapiolglycol (IDG), which is one of the main ingredients isolated from
ethyl acetate extract, in Sprague-Dawley rat aortic rings, and measured intracellular Ca
([Ca
]
) using a molecular fluo-3/AM probe. The results show that IDG dose-dependently relaxed endothelium-intact or -denuded aortic rings pre-contracted with noradrenaline (NE) or potassium chloride (KCl), and inhibited CaCl
-induced contraction in high K
depolarized aortic rings. Tetraethyl ammonium chloride (a Ca
-activated K
channel blocker) or verapamil (an L-type Ca
channel blocker) significantly reduced the relaxation of IDG in aortic rings pre-contracted with NE. In vascular smooth muscle cells, IDG inhibited the increase in [Ca
]
stimulated by KCl in Krebs solution; likewise, IDG also attenuated the increase in [Ca
]
induced by NE or subsequent supplementation of CaCl
. These findings demonstrate that IDG relaxes aortic rings in an endothelium-independent manner by reducing [Ca
]
, likely through inhibition of the receptor-gated Ca
channel and the voltage-dependent Ca
channel, and through opening of the Ca
-activated K
channel.